11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate is a corticosteroid hormone with the molecular formula . This compound is recognized for its significant biological activity and is primarily involved in the modulation of inflammatory responses and immune functions. It is commonly used in medical applications due to its potent anti-inflammatory properties and is classified under corticosteroids, which are steroid hormones produced in the adrenal cortex.
11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate falls under the category of corticosteroids. These compounds are crucial in pharmacology for their ability to regulate a wide range of physiological processes, including inflammation, immune response, and metabolism.
The synthesis of 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate typically involves several key steps:
Industrial synthesis may utilize optimized reaction conditions to maximize yield and purity. Catalysts and specific reagents are often employed to facilitate these reactions efficiently .
The molecular structure of 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate is characterized by a complex arrangement of carbon, hydrogen, and oxygen atoms. The compound features multiple functional groups that contribute to its biological activity.
11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The specific products formed depend on the reaction conditions and reagents applied .
The reactions can be controlled through careful manipulation of temperature, pressure, and concentration of reactants to achieve desired outcomes in synthetic pathways.
The mechanism of action for 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate primarily involves binding to glucocorticoid receptors located in the cytoplasm of target cells. Upon binding:
This action leads to the suppression of pro-inflammatory cytokines and enzymes involved in immune responses .
11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate is typically a solid at room temperature with specific melting points that vary based on purity and form.
The compound exhibits stability under standard conditions but may undergo degradation when exposed to extreme pH levels or temperatures. Its solubility profile indicates good solubility in organic solvents while being less soluble in water .
11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate has diverse applications across various fields:
This compound's multifaceted applications underscore its importance in both scientific research and clinical settings.
The biosynthesis of 11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl acetate (commonly known as hydrocortisone acetate; CAS 50-03-3) initiates with cholesterol-derived precursors in adrenal cortical tissues. Progesterone undergoes sequential enzymatic modifications, beginning with 17α-hydroxylation by cytochrome P450 17A1 (CYP17A1) to form 17α-hydroxyprogesterone. This intermediate is subsequently hydroxylated at the C21 position by CYP21A2 to yield 11-deoxycortisol (Reichstein’s Substance S), a direct precursor to cortisol [7] [8]. The final acetylation at C21 requires cytosolic acetyl-CoA-dependent acetyltransferases, which utilize cortisol as the primary substrate. This reaction exhibits strict regioselectivity for the C21 position due to steric accessibility of the primary alcohol group and electrostatic compatibility with the enzyme’s active site [6] [8].
Table 1: Key Enzymatic Steps in Precursor Activation
Substrate | Enzyme | Product | Tissue Localization |
---|---|---|---|
Progesterone | CYP17A1 | 17α-Hydroxyprogesterone | Adrenal Zona Fasciculata |
17α-Hydroxyprogesterone | CYP21A2 | 11-Deoxycortisol | Adrenal Cortex |
11-Deoxycortisol | CYP11B1 | Cortisol | Adrenal Mitochondria |
Cortisol | SULT2A1/BAAT* | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate | Liver/Adrenal Cytosol |
Note: BAAT (Bile acid CoA:amino acid N-acyltransferase) and SULT2A1 (hydroxysteroid sulfotransferase) are implicated in acetyl conjugation pathways [6] [8].
Hydroxylation at C11 and C17 positions is mediated by mitochondrial cytochrome P450 isoforms with distinct catalytic mechanisms:
These isoforms demonstrate strict stereochemical preferences: CYP11B1 exclusively generates the 11β-hydroxy configuration critical for glucocorticoid receptor binding. Mutations in CYP11B1 disrupt 11-hydroxylation, leading to cortisol deficiency and accumulation of 11-deoxycortisol derivatives [8].
Acetylation of cortisol at C21 is governed by cytosolic acetyltransferases belonging to the BAAT and SULT families. The reaction proceeds via a ping-pong mechanism:
Table 2: Acetyltransferase Substrate Specificity
Enzyme | Tissue Expression | Preferred Substrate | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) |
---|---|---|---|
SULT2A1 | Liver, Adrenals | Cortisol > Corticosterone | 2.1 × 10³ |
BAAT | Liver | Bile acids, Steroids | 8.7 × 10² |
The enzymes exhibit 30-fold higher specificity for cortisol over structurally analogous steroids like corticosterone. This discrimination arises from hydrogen bonding between Glu247 (SULT2A1) and the C17 hydroxyl of cortisol, ensuring precise substrate orientation [6] [8]. Fludrocortisone acetate (9α-fluoro derivative) is acetylated 1.8× faster than cortisol due to electronegativity-enhanced nucleophilicity at C21 [6].
Metabolic pathways of 11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl acetate exhibit significant interspecies divergence:
These variations arise from genetic differences: Mice lack functional 17α-hydroxylase in zona glomerulosa, redirecting flux toward 21-acetylated corticosterone derivatives. Conversely, primates express cortisol synthase (CYP17A1-CYP21A2-CYP11B1 complexes) as their dominant glucocorticoid pathway [2] [6].
Table 3: Species-Specific Metabolic Flux Comparison
Parameter | Murine Model | Primate Model | Biological Implication |
---|---|---|---|
Fecal metabolite abundance | 120 ± 15 ng/g | 10 ± 3 ng/g | Enhanced acetyl conjugation in mice |
Primary cortisol conjugate | 21-Acetate | Glucuronide | Species-selective detoxification |
CYP17A1 activity in adrenals | Low | High | Divergent steroidogenic priorities |
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: